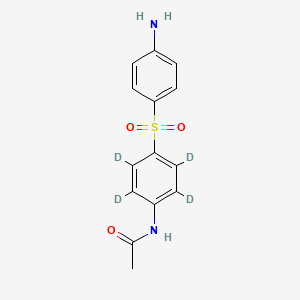
N-acetyl Dapsone (D4')
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl Dapsone (D4’) is a deuterium-labeled metabolite of N-acetyl Dapsone, which is derived from Dapsone. Dapsone is a well-known sulfone drug with anti-inflammatory and antibacterial properties, widely used in the treatment of leprosy, malaria, acne, and various immune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl Dapsone (D4’) involves the acetylation of Dapsone. The process typically includes the reaction of Dapsone with acetic anhydride in the presence of a catalyst under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of N-acetyl Dapsone (D4’) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-acetyl Dapsone (D4’) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamine derivatives.
Reduction: Reduction reactions can convert it back to Dapsone.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used
Major Products Formed
Oxidation: Hydroxylamine derivatives.
Reduction: Dapsone.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-acetyl Dapsone (D4’) is used extensively in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in analytical method development and validation.
Biology: It helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand the metabolism of Dapsone.
Industry: Employed in quality control and regulatory compliance for drug manufacturing
Mechanism of Action
N-acetyl Dapsone (D4’) exerts its effects through multiple mechanisms:
Antibacterial: Inhibits folic acid synthesis by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthetase.
Anti-inflammatory: Inhibits the production of reactive oxygen species, impairs neutrophil chemotaxis, and downregulates interleukin 8
Comparison with Similar Compounds
Similar Compounds
- Monoacetyldapsone (MADDS)
- Dapsone hydroxylamine (DDS-NOH)
- N-acetyl Dapsone-d8
Uniqueness
N-acetyl Dapsone (D4’) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
N-[4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i4D,5D,8D,9D |
InChI Key |
WDOCBIHNYYQINH-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



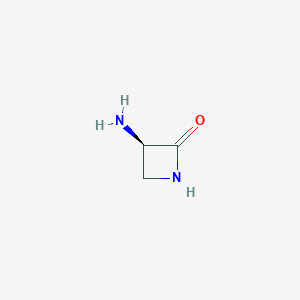
![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
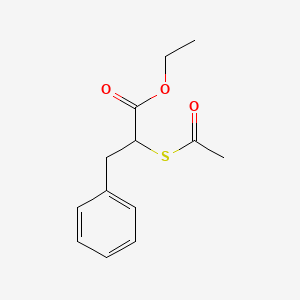
![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)
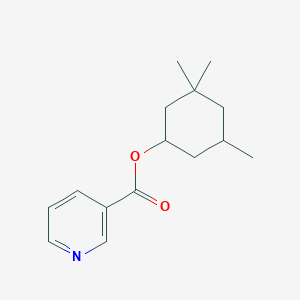
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
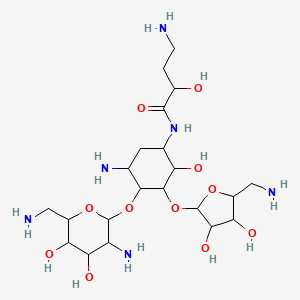
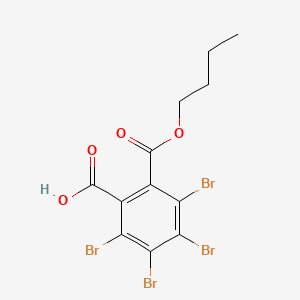

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
